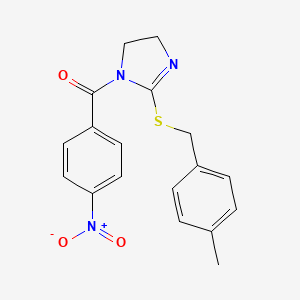

![molecular formula C15H17ClN2S B2377140 2-(4-氯苯基)-2-{4H,5H,6H,7H-噻吩并[3,2-c]吡啶-5-基}乙胺 CAS No. 953894-24-1](/img/structure/B2377140.png)

2-(4-氯苯基)-2-{4H,5H,6H,7H-噻吩并[3,2-c]吡啶-5-基}乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole derivatives, which might be structurally similar to the compound you mentioned, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . The specific molecular structure of “2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine” would require more specific information or computational analysis.

Chemical Reactions Analysis

The chemical reactions of pyrazole derivatives can be diverse, depending on the specific structure and functional groups present . Without specific information on the compound you mentioned, it’s difficult to provide a detailed chemical reactions analysis.

科学研究应用

抗利什曼原虫活性

利什曼病是由利什曼原虫引起的热带疾病,影响着全球数百万人。合成的吡唑衍生物(化合物 13)对利什曼原虫埃塞俄比亚临床分离株表现出有效的抗利什曼原虫活性。 它比米替福新和两性霉素 B 脱氧胆酸盐等标准药物更有效 .

抗疟疾活性

疟疾是由疟原虫通过蚊子叮咬传播,仍然是全球主要的公共卫生问题。化合物 13 还表现出优越的体内抗疟疾活性,针对伯氏疟原虫感染的小鼠。 分子对接研究表明,其疗效与其与 Lm-PTR1 的相互作用有关,Lm-PTR1 是一个潜在的靶点 .

细菌 DNA 连接酶抑制

某些吡唑衍生物,包括那些含有吡啶-3-基支架的衍生物,可以作为细菌 DNA 连接酶抑制剂。 这种特性使它们成为抗菌药物开发的有希望的候选者 .

mGlu4 受体的正向变构调节

具有 1H-吡唑并[4,3-b]吡啶-3-胺支架的化合物已被鉴定为代谢型谷氨酸受体 4 (mGlu4) 的正向变构调节剂。 这些化合物可能对神经学研究和药物发现有意义 .

抗增殖活性

3-苯基吡唑并[3,4-c]吡啶,在结构上与我们的化合物相关,已显示出抗增殖活性。 这种特性可以进一步探索,以开发潜在的癌症治疗方法 .

血管生成抑制

一种特定的衍生物,1-(4-甲氧基苄基)-7-(4-甲基哌嗪-1-基)-N-[4-(4-甲基哌嗪-1-基)苯基]-3-苯基-1H-吡唑并[3,4-c]吡啶-5-胺,被认为是潜在的血管生成抑制剂。 血管生成在肿瘤生长中起着至关重要的作用,这使得这一发现与癌症研究相关 .

作用机制

安全和危害

属性

IUPAC Name |

2-(4-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2S/c16-13-3-1-11(2-4-13)14(9-17)18-7-5-15-12(10-18)6-8-19-15/h1-4,6,8,14H,5,7,9-10,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVLOQAOXHQBNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(CN)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

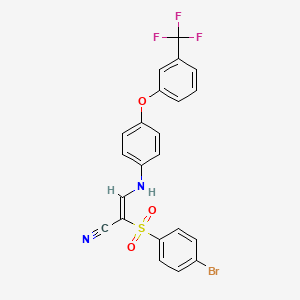

![2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2377057.png)

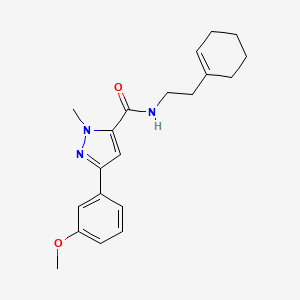

![Methyl (E)-4-oxo-4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]amino]but-2-enoate](/img/structure/B2377058.png)

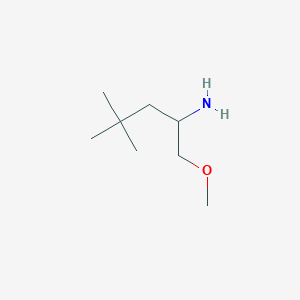

![6'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B2377059.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377060.png)

![2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan](/img/structure/B2377063.png)

![N-(oxolan-2-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2377066.png)

![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2377067.png)

![[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol](/img/structure/B2377068.png)

![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2377069.png)

![(2-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2377076.png)